Cas no 2227908-88-3 ((2R)-4-(4-methylcyclohexyl)butan-2-amine)
(2R)-4-(4-methylcyclohexyl)butan-2-amine Chemical and Physical Properties
Names and Identifiers
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- (2R)-4-(4-methylcyclohexyl)butan-2-amine
- 2227908-88-3
- EN300-1734643
-
- Inchi: 1S/C11H23N/c1-9-3-6-11(7-4-9)8-5-10(2)12/h9-11H,3-8,12H2,1-2H3/t9?,10-,11?/m1/s1
- InChI Key: CFHWHBNJXGVXRN-HSOILSAZSA-N
- SMILES: N[C@H](C)CCC1CCC(C)CC1
Computed Properties
- Exact Mass: 169.183049738g/mol
- Monoisotopic Mass: 169.183049738g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 114
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 26Ų
(2R)-4-(4-methylcyclohexyl)butan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1734643-0.05g |
(2R)-4-(4-methylcyclohexyl)butan-2-amine |
2227908-88-3 | 0.05g |
$1764.0 | 2023-09-20 | ||
| Enamine | EN300-1734643-0.1g |
(2R)-4-(4-methylcyclohexyl)butan-2-amine |
2227908-88-3 | 0.1g |
$1849.0 | 2023-09-20 | ||
| Enamine | EN300-1734643-0.25g |
(2R)-4-(4-methylcyclohexyl)butan-2-amine |
2227908-88-3 | 0.25g |
$1933.0 | 2023-09-20 | ||
| Enamine | EN300-1734643-0.5g |
(2R)-4-(4-methylcyclohexyl)butan-2-amine |
2227908-88-3 | 0.5g |
$2017.0 | 2023-09-20 | ||
| Enamine | EN300-1734643-1.0g |
(2R)-4-(4-methylcyclohexyl)butan-2-amine |
2227908-88-3 | 1g |
$2101.0 | 2023-06-04 | ||
| Enamine | EN300-1734643-2.5g |
(2R)-4-(4-methylcyclohexyl)butan-2-amine |
2227908-88-3 | 2.5g |
$4117.0 | 2023-09-20 | ||
| Enamine | EN300-1734643-5.0g |
(2R)-4-(4-methylcyclohexyl)butan-2-amine |
2227908-88-3 | 5g |
$6092.0 | 2023-06-04 | ||
| Enamine | EN300-1734643-10.0g |
(2R)-4-(4-methylcyclohexyl)butan-2-amine |
2227908-88-3 | 10g |
$9032.0 | 2023-06-04 | ||
| Enamine | EN300-1734643-1g |
(2R)-4-(4-methylcyclohexyl)butan-2-amine |
2227908-88-3 | 1g |
$2101.0 | 2023-09-20 | ||
| Enamine | EN300-1734643-5g |
(2R)-4-(4-methylcyclohexyl)butan-2-amine |
2227908-88-3 | 5g |
$6092.0 | 2023-09-20 |
(2R)-4-(4-methylcyclohexyl)butan-2-amine Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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5. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
Additional information on (2R)-4-(4-methylcyclohexyl)butan-2-amine
Introduction to (2R)-4-(4-methylcyclohexyl)butan-2-amine and Its Significance in Modern Chemical Biology
The compound with the CAS number 2227908-88-3 is a fascinating molecule that has garnered significant attention in the field of chemical biology. Specifically, the product name (2R)-4-(4-methylcyclohexyl)butan-2-amine highlights its unique structural features, which make it a promising candidate for various biological applications. This introduction aims to delve into the properties, potential uses, and recent research developments associated with this compound.
At the core of understanding this molecule lies its stereochemistry. The (2R) configuration at the second carbon atom imparts a specific three-dimensional arrangement, which is crucial for its interaction with biological targets. This chirality is a key factor in determining its efficacy and selectivity in biological systems. The presence of a 4-methylcyclohexyl group further contributes to its complex spatial structure, influencing both its solubility and reactivity.
In recent years, there has been a surge in research focused on chiral amines due to their role as key intermediates in the synthesis of pharmaceuticals. The compound (2R)-4-(4-methylcyclohexyl)butan-2-amine is no exception. Its unique structure makes it a valuable building block for the development of novel drugs targeting various diseases. For instance, studies have shown that chiral amines can modulate enzyme activity and receptor binding, making them ideal candidates for therapeutic intervention.
One of the most exciting areas of research involving this compound is its potential application in drug discovery. Researchers are exploring its use as a precursor in the synthesis of small molecules that can interact with biological pathways involved in inflammation, cancer, and neurodegenerative diseases. The 4-methylcyclohexyl moiety, in particular, has been found to enhance the bioavailability of drug candidates, making it an attractive feature for medicinal chemists.
The synthesis of (2R)-4-(4-methylcyclohexyl)butan-2-amine presents both challenges and opportunities. Traditional synthetic routes often involve complex multi-step processes that require careful optimization to achieve high enantiomeric purity. However, advances in catalytic methods have made it possible to produce this compound more efficiently and with greater precision. These advancements are crucial for ensuring that the final product meets the stringent requirements of pharmaceutical applications.
Recent studies have also highlighted the importance of understanding the metabolic fate of chiral amines like (2R)-4-(4-methylcyclohexyl)butan-2-amine. Metabolism can significantly affect a drug's efficacy and safety profile, so elucidating these pathways is essential for drug development. Investigations using computational modeling and experimental techniques have provided valuable insights into how this compound is processed by the body, guiding efforts to improve its pharmacokinetic properties.
The role of stereochemistry in determining biological activity cannot be overstated. The (2R) configuration of this compound influences how it interacts with enzymes and receptors at the molecular level. This specificity is critical for achieving therapeutic effects while minimizing side effects. By studying compounds like (2R)-4-(4-methylcyclohexyl)butan-2-amine, researchers can gain deeper insights into the relationship between molecular structure and biological function.
In conclusion, the compound with CAS number 2227908-88-3 represents a significant advancement in chemical biology. Its unique structural features and potential applications make it a valuable tool for drug discovery and development. As research continues to uncover new ways to utilize chiral amines, compounds like (2R)-4-(4-methylcyclohexyl)butan-2-amine are poised to play a crucial role in addressing some of the most challenging diseases faced by humanity today.
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